![molecular formula C23H31Cl3N4 B14085326 1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride](/img/structure/B14085326.png)
1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with 3-chlorophenyl groups and linked by a 1,3-propanediyl bridge. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Groups: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenyl groups.
Linking with 1,3-Propanediyl Bridge: The substituted piperazine is then linked with 1,3-dibromopropane under reflux conditions to form the desired compound.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification Steps: Employing purification techniques such as recrystallization, filtration, and chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chlorophenyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学研究应用
1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as an antipsychotic or anxiolytic agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride involves its interaction with specific molecular targets and pathways:
Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses and functions.
相似化合物的比较
Similar Compounds
1,1’-(1,3-Propanediyl)bis[4-(3-fluorophenyl)piperazine] Dihydrochloride: Similar structure with fluorine substituents instead of chlorine.
1,1’-(1,3-Propanediyl)bis[4-(3-bromophenyl)piperazine] Dihydrochloride: Similar structure with bromine substituents instead of chlorine.
1,1’-(1,3-Propanediyl)bis[4-(3-methylphenyl)piperazine] Dihydrochloride: Similar structure with methyl substituents instead of chlorine.
Uniqueness
1,1’-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride is unique due to the presence of chlorine substituents, which can influence its chemical reactivity, binding affinity, and overall biological activity. The chlorine atoms may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological targets.
属性
分子式 |
C23H31Cl3N4 |
|---|---|
分子量 |
469.9 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C23H30Cl2N4.ClH/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23;/h1-2,4-7,18-19H,3,8-17H2;1H |
InChI 键 |
JLEWGTFXSYXQRI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
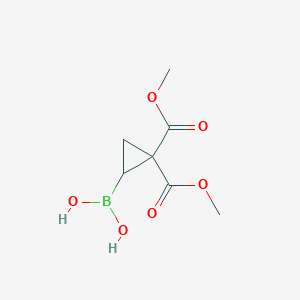
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)
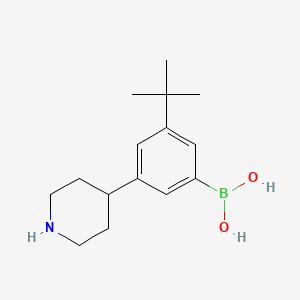

![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)


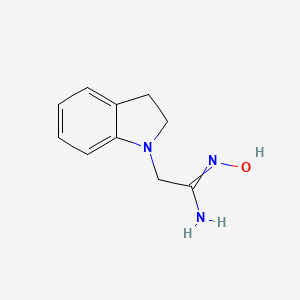
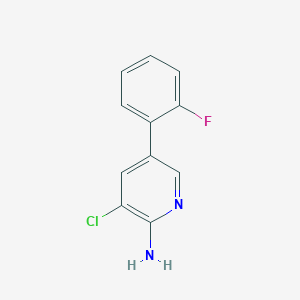
![7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B14085299.png)
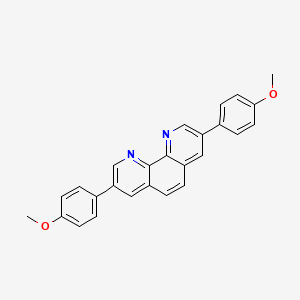
![4-(3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085305.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085308.png)
